molecular formula C25H29IN6O3 B1192874 N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

Cat. No. B1192874
M. Wt: 588.45
InChI Key: KQMWYEJQANQTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HTH-02-006 ameliorates YAP(S127A)-induced hepatomegaly, and reduces MYPT1(S445) phosphorylation in the same tissues. HTH-02-006 delays the outgrowth of YAP-induced HuCCT-1 xenograft tumors in nude mice, supposedly through NUAK2 inhibition.

Scientific Research Applications

Synthesis and Biological Evaluation

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, including derivatives with the presence of iodine, evaluating their cytotoxic activities and 5-lipoxygenase inhibition. These compounds were screened for their activities against cancer cell lines such as HCT-116 and MCF-7 (Rahmouni et al., 2016).

Interaction with Bovine Serum Albumin

Meng et al. (2012) studied the interactions of novel p-hydroxycinnamic acid amides, including pyrimidine derivatives, with bovine serum albumin (BSA). They examined fluorescence and UV–vis spectral studies to investigate the binding constants and thermodynamic parameters (Meng et al., 2012).

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyrimidine derivatives. This method is significant for quality control of imatinib mesylate (Ye et al., 2012).

Synthesis and Antianaphylactic Activity

Wagner et al. (1993) explored the synthesis of thieno[2,3-d]pyrimidines with antianaphylactic activity. They produced various derivatives including those with a pyrimidine moiety, examining their pharmacological properties (Wagner et al., 1993).

Development of PET Agents

Wang et al. (2018) synthesized a pyrazolo[1,5-a]pyrimidine derivative for potential use as a PET imaging agent. Their focus was on imaging IRAK4 enzyme in neuroinflammation, indicating the application of such compounds in diagnostic imaging (Wang et al., 2018).

Hepatic Metabolism in Cancer Treatment

Ballard et al. (2007) evaluated the hepatic metabolism of MK-0457, an Aurora kinase inhibitor for cancer treatment, which includes pyrimidine derivatives. They studied the metabolic pathways and their implications for treatment efficacy (Ballard et al., 2007).

Antibacterial and Antifungal Agents

Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities. This study highlights the potential of pyrimidine derivatives in developing new antimicrobial agents (Helal et al., 2013).

properties

Product Name

N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

Molecular Formula

C25H29IN6O3

Molecular Weight

588.45

IUPAC Name

N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin4-yl)oxy)phenyl)propionamide

InChI

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)

InChI Key

KQMWYEJQANQTDM-UHFFFAOYSA-N

SMILES

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HTH-02-006;  HTH02006;  HTH 02 006; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide
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N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide

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